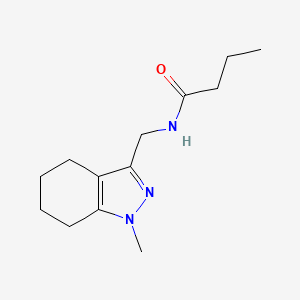![molecular formula C12H13Cl2N3O2S B2649505 1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea CAS No. 18233-39-1](/img/structure/B2649505.png)
1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group, an acetylamino linkage, and a prop-2-enylthiourea moiety, which collectively contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This is achieved through the chlorination of phenoxyacetic acid.
Formation of 2-(2,4-Dichlorophenoxy)acetyl Chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride.
Acylation Reaction: The acyl chloride reacts with an appropriate amine to form the acetylamino intermediate.
Thiourea Derivatization: Finally, the acetylamino intermediate undergoes a reaction with prop-2-enylthiourea under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles such as hydroxide ions replace chlorine atoms.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as 2,4-dichlorophenoxyacetic acid and thiourea derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown promise in biological studies, particularly in the investigation of its interactions with cellular components and its potential as a bioactive agent.
Medicine: Preliminary research suggests that it may possess therapeutic properties, including anticancer and antimicrobial activities, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials with specific functionalities.
Mecanismo De Acción
The mechanism by which 1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to interfere with DNA replication and cell division processes.
Comparación Con Compuestos Similares
When compared to other compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid and its derivatives, 1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea stands out due to its unique combination of functional groups. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and application. Similar compounds include:
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a simpler structure.
Thiourea Derivatives: Compounds with similar thiourea moieties but different substituents, leading to varied properties and applications.
Propiedades
IUPAC Name |
1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2S/c1-2-5-15-12(20)17-16-11(18)7-19-10-4-3-8(13)6-9(10)14/h2-4,6H,1,5,7H2,(H,16,18)(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJIXAGZBHJOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2649430.png)




![1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2649437.png)
![(3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2649438.png)


![5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one](/img/structure/B2649442.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B2649445.png)
